molecular formula C7H2Br2FNS B2443401 2,6-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1188226-62-1

2,6-Dibromo-4-fluorobenzo[d]thiazole

Cat. No.: B2443401
CAS No.: 1188226-62-1
M. Wt: 310.97
InChI Key: DJCDJILEBWTXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-fluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7H2Br2FNS. It is a derivative of benzothiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzothiazole derivatives. One common method is the bromination of 4-fluorobenzothiazole using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,6-Dibromo-4-fluorobenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-4-fluorobenzo[d]thiazole
  • 4-Fluorobenzo[d]thiazole-2-thiol
  • 4,7-Diphenylbenzo[c][1,2,5]thiadiazole

Uniqueness

2,6-Dibromo-4-fluorobenzo[d]thiazole is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and in biological research .

Properties

IUPAC Name

2,6-dibromo-4-fluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDJILEBWTXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.